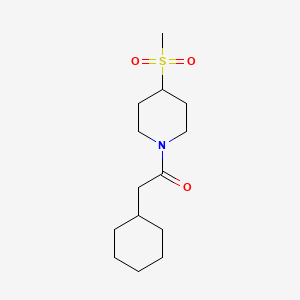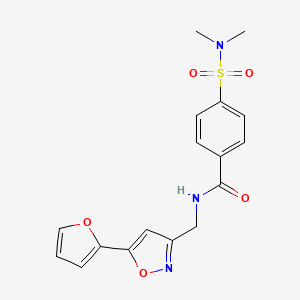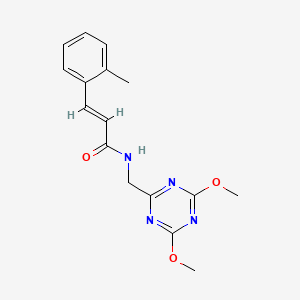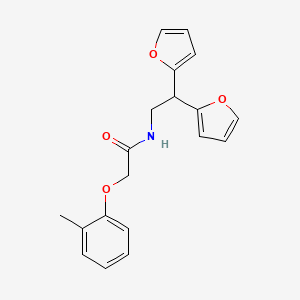
2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, also known as CX-516, is a compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. CX-516 has been shown to enhance cognitive function and memory in preclinical studies, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, focusing on six unique applications:
Pharmaceutical Development
2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Piperidine derivatives, including this compound, are crucial in the design of various pharmaceuticals, particularly for their roles in modulating biological targets such as receptors and enzymes . This compound’s structure allows for modifications that can enhance drug efficacy and selectivity.
Neuroscience Research
In neuroscience, 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is studied for its potential effects on the central nervous system. Piperidine derivatives are known to interact with neurotransmitter systems, making them candidates for developing treatments for neurological disorders such as Alzheimer’s disease, schizophrenia, and depression . This compound’s ability to cross the blood-brain barrier and its interaction with neural receptors are of particular interest.
Cancer Research
This compound is also explored in cancer research for its potential anti-cancer properties. Piperidine derivatives have shown promise in inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death). Researchers are investigating 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone for its ability to target specific cancer cell pathways and its effectiveness in combination with other chemotherapeutic agents .
Anti-inflammatory Applications
The anti-inflammatory properties of piperidine derivatives make them suitable for developing new anti-inflammatory drugs. 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is being studied for its potential to inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines. This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Research
In the field of antimicrobial research, this compound is investigated for its potential to combat bacterial and fungal infections. Piperidine derivatives have been found to possess antimicrobial activity, and 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is being tested for its effectiveness against various pathogens. This research aims to develop new antibiotics and antifungal agents to address the growing issue of antimicrobial resistance.
Analytical Chemistry
2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is used in analytical chemistry as a reference standard and in the development of analytical methods. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify related compounds in complex mixtures. This application is essential for quality control in pharmaceutical manufacturing and environmental monitoring.
properties
IUPAC Name |
2-cyclohexyl-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-19(17,18)13-7-9-15(10-8-13)14(16)11-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPNLBFQNACXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)
![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)
![2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2667267.png)
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2667268.png)
![N-Methyl-N-[2-oxo-2-[2,2,6-trimethyl-6-(trifluoromethyl)morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2667269.png)
![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)
![[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2667273.png)